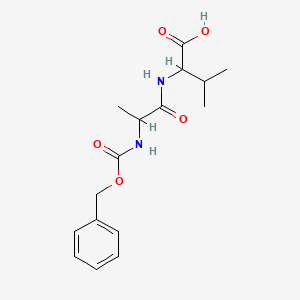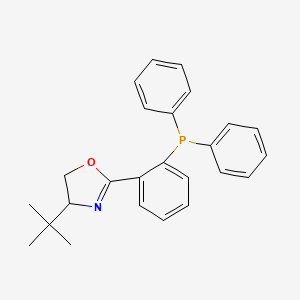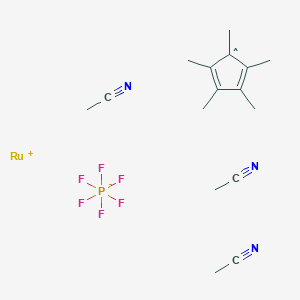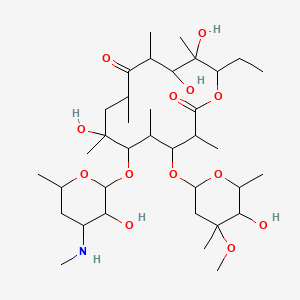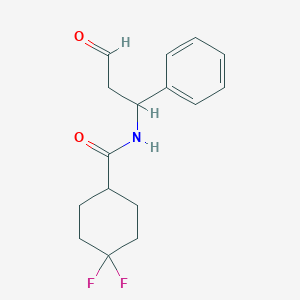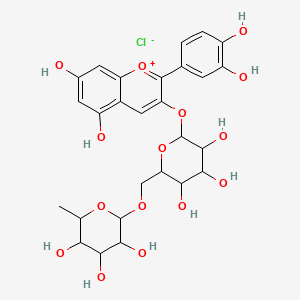![molecular formula C8H5NO4 B15287068 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 147249-45-4](/img/structure/B15287068.png)
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with a unique structure that includes both oxazine and benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves cyclization reactions. One common method is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a chemoselective oxygen cyclization through the 6-exo-dig pathway, yielding the desired heterocycle under mild conditions . The reaction is carried out at room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, reducing waste and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly on the benzene ring, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in cancer research.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit cell proliferation by targeting specific enzymes and receptors involved in cell growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for further study.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: This compound has similar structural features but includes a chlorine and methyl group.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another related compound with an extended alkyl chain.
Uniqueness
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a versatile compound for various applications.
Propriétés
Numéro CAS |
147249-45-4 |
|---|---|
Formule moléculaire |
C8H5NO4 |
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
8-hydroxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)9-8(12)13-7(4)11/h1-3,10H,(H,9,12) |
Clé InChI |
HPWPCQMYWTVJHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)NC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)

![2-[[6-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15287009.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)
